6-(2,6-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-METHOXY-2-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring and a pyrazine moiety, contributes to its wide range of biological activities.
Preparation Methods
The synthesis of 3-METHOXY-2-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This method, however, has limited substrate scope. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, including controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
3-METHOXY-2-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Exhibiting similar pharmacological properties but with different structural arrangements.
The uniqueness of 3-METHOXY-2-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER lies in its specific substitution pattern and the presence of the pyrazine moiety, which enhances its biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H12N6O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-(2,6-dimethoxyphenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N6O2S/c1-22-10-4-3-5-11(23-2)12(10)14-20-21-13(18-19-15(21)24-14)9-8-16-6-7-17-9/h3-8H,1-2H3 |
InChI Key |
CLPWVZLDBJZQCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=NC=CN=C4 |
Origin of Product |
United States |
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